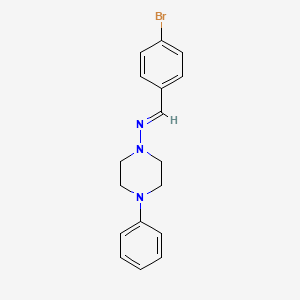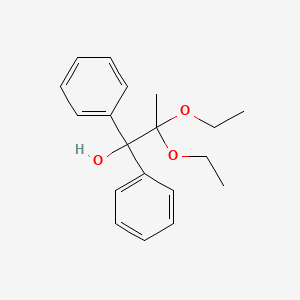![molecular formula C15H25ClN2O2 B11964209 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride CAS No. 77985-25-2](/img/structure/B11964209.png)
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a carbonylamino group, and a diethylazanium chloride moiety. It is primarily used in experimental and research settings due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride typically involves the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with diethylamine to produce the final compound. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the phenoxy or carbonylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)carbamic acid, 2,6-xylyl ester
- Tertiary N-(2-(2,6-dimethylphenoxy)ethyl)-N-haloalkylamines
Uniqueness
Compared to similar compounds, 2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and effects are desired.
Propriétés
Numéro CAS |
77985-25-2 |
|---|---|
Formule moléculaire |
C15H25ClN2O2 |
Poids moléculaire |
300.82 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) N-[2-(diethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-5-17(6-2)11-10-16-15(18)19-14-12(3)8-7-9-13(14)4;/h7-9H,5-6,10-11H2,1-4H3,(H,16,18);1H |
Clé InChI |
QOJUGSMAWFOHIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)OC1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)




![{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid](/img/structure/B11964163.png)




![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964201.png)
